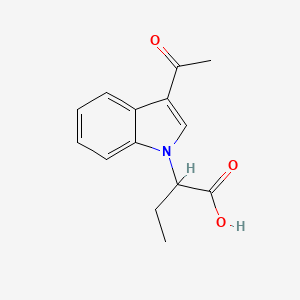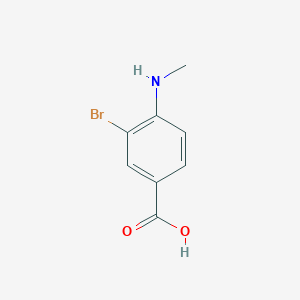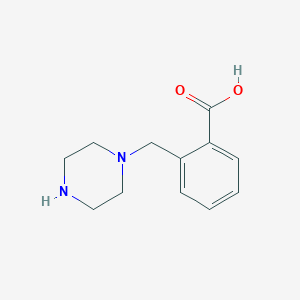![molecular formula C11H13N5O B1520716 2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド CAS No. 1218508-56-5](/img/structure/B1520716.png)
2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド
説明
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, commonly referred to as ATPA, is an organic compound that is used in various scientific research applications. ATPA is a derivative of a triazole, a five-membered heterocyclic compound that is capable of forming three covalent bonds with other molecules. ATPA is a versatile compound, with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
抗癌剤開発
1,2,4-トリアゾール誘導体は、抗癌剤としての可能性に関して広く研究されてきました。 “2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド”などの化合物に含まれる1,2,4-トリアゾール環は、生物学的標的と水素結合を形成することができ、薬物動態と薬理学的特性を向上させる可能性があります 。これらの化合物は、さまざまな癌細胞株に対して有望な細胞毒性を示しており、新しい抗癌剤の設計と合成において価値のあるものとなっています。
アロマターゼ阻害
アロマターゼ阻害剤は、アンドロゲンをエストロゲンへの変換を防ぐことによって、ホルモン感受性乳癌の治療に重要な役割を果たします。問題の1,2,4-トリアゾール誘導体などの誘導体は、アロマターゼ阻害活性について合成され、評価されてきました。 これらの化合物は、アロマターゼ酵素の活性部位に結合することができ、治療用途のための新しいクラスの阻害剤を提供する可能性があります .
創薬
トリアゾール環は、アミド結合に似ており、EまたはZアミド結合を模倣できるため、医薬品化学における一般的なモチーフです。 この構造的類似性は、創薬において活用でき、"2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド"とその誘導体は、安定性と有効性を高めた新規医薬品を開発するための足場として役立ちます .
超分子化学
超分子化学では、トリアゾール環の水素結合に関与する能力は、より大きな分子集合体を構築するための魅力的な構成要素となっています。 問題の化合物は、分子認識や自己組織化などの特定の機能を備えた新規な超分子構造を作成するために使用できます .
高分子化学
トリアゾール誘導体は、高分子の特性を強化するために高分子に組み込むことができます。 たとえば、"2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド"は、熱安定性、耐薬品性、または機械的強度が向上した高分子を合成するために使用でき、これらの材料の用途の範囲を拡大します .
生体結合
生体結合技術は、トリアゾール環を使用して、生体分子を薬物、プローブ、または高分子などの他のエンティティにリンクすることがよくあります。 問題の化合物は、治療薬を標的送達システムに付着させることを容易にし、治療の特異性と有効性を高めることができます .
蛍光イメージング
トリアゾールコアは、イメージング用途のための蛍光プローブを作成するために官能基化できます。 これらのプローブは、生物学的プロセスを可視化し、薬物の分布を追跡し、または生きた細胞における特定のタンパク質の発現を監視するために使用できます .
材料科学
材料科学では、トリアゾール誘導体は、ユニークな特性を持つ高度な材料の開発に貢献できます。 たとえば、"2-アミノ-N-[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]プロパンアミド"は、特定の光学特性または電子特性を持つ液晶またはナノマテリアルを作成するために使用できます .
作用機序
Target of Action
The primary target of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is the enzyme aromatase, specifically the heme moiety of CYP-450 . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide interacts with its target by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The interaction of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide with aromatase impacts the biosynthesis of estrogens. By inhibiting aromatase, the compound can potentially disrupt the conversion of androgens to estrogens, affecting downstream hormonal pathways .
Result of Action
The molecular and cellular effects of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide’s action would likely be related to its impact on estrogen biosynthesis. By inhibiting aromatase, the compound could potentially reduce estrogen levels, which could have various effects depending on the context, such as potential anticancer activity in estrogen-dependent cancers .
生化学分析
Biochemical Properties
Related 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing biochemical reactions within the cell .
Cellular Effects
In cellular contexts, 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide may have significant effects. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, such as MCF-7 and HCT-116 . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent inhibitory activities against cancer cell lines over time
Dosage Effects in Animal Models
Related compounds have shown promising cytotoxic activity against certain cancer cell lines
Metabolic Pathways
Related 1,2,4-triazole derivatives may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



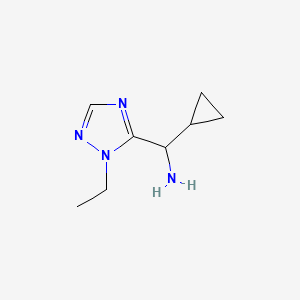
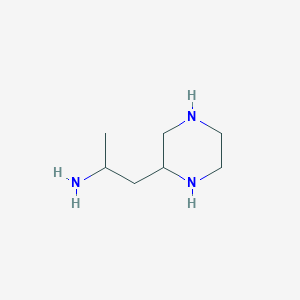
![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)


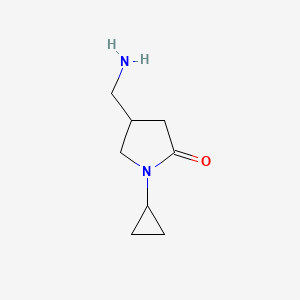

![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

